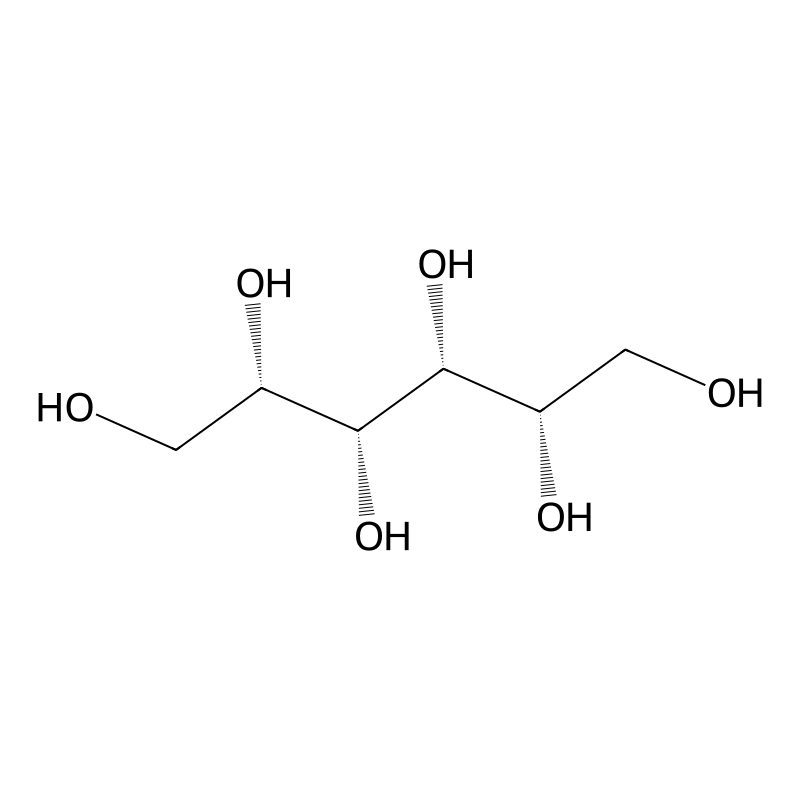

L-Iditol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studies on Sugar Alcohol Metabolism

L-Iditol is a sugar alcohol, a type of carbohydrate metabolized differently by the body compared to regular sugars. Researchers are investigating its role in sugar metabolism and its potential effects on blood sugar control. Studies suggest L-Iditol may have a slower impact on blood sugar levels compared to other sugars (). This characteristic makes it a potential candidate for research on diabetic management.

L-Iditol as a Prebiotic

Prebiotics are dietary fibers that promote the growth of beneficial gut bacteria. Some studies have explored the potential prebiotic properties of L-Iditol. Early research suggests it may stimulate the growth of Bifidobacteria, a genus of bacteria considered beneficial for gut health (). More research is needed to confirm these findings and understand the mechanisms behind these potential effects.

L-Iditol, also known as D-sorbitol or simply sorbitol, is a sugar alcohol with the molecular formula C₆H₁₄O₆. It is a naturally occurring polyol that can be found in various fruits and plants. L-Iditol is the L-enantiomer of iditol and plays a significant role in human metabolism, particularly as a metabolite in fungal and human systems . Its structure features six carbon atoms, with hydroxyl groups (-OH) attached to several of these carbons, contributing to its solubility and sweetness.

This reaction highlights L-iditol's role in carbohydrate metabolism, specifically in the pathways involving fructose and mannose metabolism .

L-Iditol exhibits several biological activities. It serves as an osmotic agent and has been studied for its potential therapeutic effects, particularly in managing diabetes due to its low glycemic index. Additionally, it has been shown to have a protective effect on cells under hyperosmotic stress conditions, which can be beneficial for cellular health .

L-Iditol can be synthesized through several methods:

- Reduction of D-Glucose: One common method involves the catalytic hydrogenation of D-glucose using metal catalysts such as nickel or palladium.

- Fermentation: Certain microorganisms can convert sugars into L-iditol through fermentation processes.

- Chemical Synthesis: Chemical methods may also include the reduction of D-fructose or D-mannose using reducing agents like sodium borohydride .

L-Iditol has diverse applications across various industries:

- Food Industry: Used as a sweetener and humectant in sugar-free products.

- Pharmaceuticals: Acts as an excipient in drug formulations.

- Cosmetics: Employed for its moisturizing properties in skincare products.

- Biotechnology: Utilized in metabolic studies and enzyme assays due to its role as a substrate for various enzymes .

Studies on L-iditol interactions have primarily focused on its metabolic pathways and enzymatic reactions. Research indicates that L-iditol can influence the activity of enzymes involved in sugar metabolism, such as aldose reductase. This interaction is significant in understanding diabetic complications where sorbitol accumulation occurs due to elevated glucose levels .

Several compounds are similar to L-iditol, primarily other sugar alcohols. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| D-Iditol | C₆H₁₄O₆ | Enantiomer of L-iditol; used similarly in food products. |

| Mannitol | C₆H₁₄O₆ | Derived from mannose; used as a diuretic and sweetener. |

| Erythritol | C₄H₁₀O₄ | Lower caloric value; used in low-calorie foods. |

| Xylitol | C₅H₁₂O₅ | Known for dental health benefits; used as a sweetener. |

Uniqueness of L-Iditol

L-iditol is unique due to its specific enzymatic pathways and metabolic roles compared to other sugar alcohols. Its ability to act as a substrate for L-iditol 2-dehydrogenase distinguishes it from other compounds, allowing it to play a critical role in fructose metabolism and potential therapeutic applications related to diabetes management .

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tanimoto T. [Enzymological Studies on the Mechanisms of Pathogenesis of Diabetic Complications]. Yakugaku Zasshi. 2018;138(3):405-415. doi: 10.1248/yakushi.17-00195. Review. Japanese. PubMed PMID: 29503433.

3: Fikry EM, Hasan WA, Mohamed EG. Rutin and meloxicam attenuate paw inflammation in mice: Affecting sorbitol dehydrogenase activity. J Biochem Mol Toxicol. 2018 Feb;32(2). doi: 10.1002/jbt.22029. Epub 2018 Jan 5. PubMed PMID: 29315975.

4: Şengül B, Beydemir Ş. The interactions of cephalosporins on polyol pathway enzymes from sheep kidney. Arch Physiol Biochem. 2018 Feb;124(1):35-44. doi: 10.1080/13813455.2017.1358749. Epub 2017 Jul 31. PubMed PMID: 28758816.

5: Zou X, Lin J, Mao X, Zhao S, Ren Y. Biosynthesis of L-Erythrose by Assembly of Two Key Enzymes in Gluconobacter oxydans. J Agric Food Chem. 2017 Sep 6;65(35):7721-7725. doi: 10.1021/acs.jafc.7b02201. Epub 2017 Aug 24. PubMed PMID: 28707464.

6: Duarte RM, Sadauskas-Henrique H, de Almeida-Val VMF, Val AL, Nice HE, Gagnon MM. Biomarker responses and PAH ratios in fish inhabiting an estuarine urban waterway. Environ Toxicol. 2017 Oct;32(10):2305-2315. doi: 10.1002/tox.22447. Epub 2017 Jul 14. PubMed PMID: 28707373.

7: Mohammad F E, Hasan WA, Mohamed EG. Natural antioxidant flavonoids in formalin-induced mice paw inflammation; inhibition of mitochondrial sorbitol dehydrogenase activity. J Biochem Mol Toxicol. 2017 Jul;31(7). doi: 10.1002/jbt.21896. Epub 2017 Apr 19. PubMed PMID: 28422384.

8: Cui ZM, Zhang JD, Fan XJ, Zheng GW, Chang HH, Wei WL. Highly efficient bioreduction of 2-hydroxyacetophenone to (S)- and (R)-1-phenyl-1,2-ethanediol by two substrate tolerance carbonyl reductases with cofactor regeneration. J Biotechnol. 2017 Feb 10;243:1-9. doi: 10.1016/j.jbiotec.2016.12.016. Epub 2016 Dec 21. PubMed PMID: 28011130.

9: Fredslund F, Otten H, Gemperlein S, Poulsen JC, Carius Y, Kohring GW, Lo Leggio L. Structural characterization of the thermostable Bradyrhizobium japonicumD-sorbitol dehydrogenase. Acta Crystallogr F Struct Biol Commun. 2016 Nov 1;72(Pt 11):846-852. Epub 2016 Oct 27. PubMed PMID: 27827356.

10: Wang J, Zhang RR, Gao GQ, Ma MY, Chen H. Cold tolerance and silencing of three cold-tolerance genes of overwintering Chinese white pine larvae. Sci Rep. 2016 Oct 5;6:34698. doi: 10.1038/srep34698. PubMed PMID: 27703270; PubMed Central PMCID: PMC5050449.

11: Tripathi M, Singh AP, Gupta G, Rajender S. Concomitant and discrete expressions of aldose reductase and sorbitol dehydrogenase in the male reproductive tract. Acta Histochem. 2016 Oct;118(8):776-783. doi: 10.1016/j.acthis.2016.09.008. Epub 2016 Sep 29. PubMed PMID: 27692814.

12: Wan H, Kang Z, Li J, Zhou J. [Effect of high 2-KLG concentration on expression of pivotal genes involved in 2-KLG synthesis in Gluconobacter oxydans WSH-003]. Wei Sheng Wu Xue Bao. 2016 Oct 4;56(10):1656-63. Chinese. PubMed PMID: 29741828.

13: Kim TS, Patel SK, Selvaraj C, Jung WS, Pan CH, Kang YC, Lee JK. A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization. Sci Rep. 2016 Sep 16;6:33438. doi: 10.1038/srep33438. PubMed PMID: 27633501; PubMed Central PMCID: PMC5025769.

14: Winges A, Garcia TB, Prager P, Wiedemann P, Kohen L, Bringmann A, Hollborn M. Osmotic expression of aldose reductase in retinal pigment epithelial cells: involvement of NFAT5. Graefes Arch Clin Exp Ophthalmol. 2016 Dec;254(12):2387-2400. Epub 2016 Sep 14. PubMed PMID: 27628063.

15: Steinhauser CB, Landers M, Myatt L, Burghardt RC, Vallet JL, Bazer FW, Johnson GA. Fructose Synthesis and Transport at the Uterine-Placental Interface of Pigs: Cell-Specific Localization of SLC2A5, SLC2A8, and Components of the Polyol Pathway. Biol Reprod. 2016 Nov;95(5):108. Epub 2016 Aug 17. PubMed PMID: 27535960.

16: Sadauskas-Henrique H, Braz-Mota S, Duarte RM, de Almeida-Val VM. Influence of the natural Rio Negro water on the toxicological effects of a crude oil and its chemical dispersion to the Amazonian fish Colossoma macropomum. Environ Sci Pollut Res Int. 2016 Oct;23(19):19764-75. doi: 10.1007/s11356-016-7190-3. Epub 2016 Jul 13. PubMed PMID: 27411537.

17: Naidu PB, Sathibabu Uddandrao VV, Naik RR, Pothani S, Munipally PK, Meriga B, Begum MS, Varatharaju C, Pandiyan R, Saravanan G. Effects of S-Allylcysteine on Biomarkers of the Polyol Pathway in Rats with Type 2 Diabetes. Can J Diabetes. 2016 Oct;40(5):442-448. doi: 10.1016/j.jcjd.2016.03.006. Epub 2016 Jul 1. PubMed PMID: 27373435.

18: Xi W, Zheng H, Zhang Q, Li W. Profiling Taste and Aroma Compound Metabolism during Apricot Fruit Development and Ripening. Int J Mol Sci. 2016 Jun 24;17(7). pii: E998. doi: 10.3390/ijms17070998. PubMed PMID: 27347931; PubMed Central PMCID: PMC4964374.

19: Adamczyk J, Deregowska A, Skoneczny M, Skoneczna A, Natkanska U, Kwiatkowska A, Rawska E, Potocki L, Kuna E, Panek A, Lewinska A, Wnuk M. Copy number variations of genes involved in stress responses reflect the redox state and DNA damage in brewing yeasts. Cell Stress Chaperones. 2016 Sep;21(5):849-64. doi: 10.1007/s12192-016-0710-8. Epub 2016 Jun 14. PubMed PMID: 27299603; PubMed Central PMCID: PMC5003802.

20: Yuan J, Wu M, Lin J, Yang L. Combinatorial metabolic engineering of industrial Gluconobacter oxydans DSM2343 for boosting 5-keto-D-gluconic acid accumulation. BMC Biotechnol. 2016 May 17;16(1):42. doi: 10.1186/s12896-016-0272-y. PubMed PMID: 27189063; PubMed Central PMCID: PMC4869267.